molecular formula C18H19F3N6O B2890013 N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide CAS No. 924194-21-8

N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide

Cat. No. B2890013
CAS RN: 924194-21-8
M. Wt: 392.386
InChI Key: MWXPQJJHVNSOGW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyanocyclohexyl group, a methyl group, a phenyl group with a trifluoromethyl substituent, and a tetrazolyl group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the tetrazole ring is known to participate in various chemical reactions . The trifluoromethyl group could also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could impact the compound’s polarity, and the tetrazole ring could influence its acidity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have explored the synthesis of novel compounds with potential antimicrobial properties. For instance, research on the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole and their evaluation for antibacterial and cytotoxic properties highlights the potential of these compounds in developing new antimicrobial agents (Noolvi et al., 2014). Another study focused on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, and other derivatives bearing a biologically active sulfonamide moiety, showcasing their promising antimicrobial results (Darwish et al., 2014).

Anticancer Activity

Research on the synthesis of 5-methyl-4-phenyl thiazole derivatives and their evaluation as anticancer agents indicates the potential of these compounds to inhibit cancer cell growth, with certain derivatives showing high selectivity and apoptosis-inducing capabilities (Evren et al., 2019).

Antitumor Evaluation

A study on the novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed that most compounds displayed high inhibitory effects in antiproliferative activity screening, suggesting their potential in cancer treatment (Shams et al., 2010).

Synthesis and Characterization of Dyes

Another area of application involves the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems. These dyes, characterized by their significant antimicrobial activity, offer potential uses in dyeing and textile finishing (Shams et al., 2011).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. Given the presence of several functional groups, it could be of interest in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-26(17(12-22)8-3-2-4-9-17)15(28)11-27-24-16(23-25-27)13-6-5-7-14(10-13)18(19,20)21/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXPQJJHVNSOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)C3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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